(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: is an organic compound that features a pyridine ring substituted with a tert-butylamino group, a methyl group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-methylpyridine with tert-butylamine under basic conditions to introduce the tert-butylamino group. This is followed by a Friedel-Crafts acylation reaction with benzoyl chloride to attach the phenylmethanone group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-tert-Butylamino-2-methyl-pyridin-3-yl)-phenyl-methanone
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Dialkyl 2-(tert-butylamino)-6-methyl-5-trifluoroacetyl-4H-pyran-3,4-dicarboxylates
Uniqueness
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C17H20N2O |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
[6-(tert-butylamino)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C17H20N2O/c1-12-10-14(11-18-16(12)19-17(2,3)4)15(20)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19) |
InChI Key |
UVHOKRHDRCRXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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